molecular formula C15H18FN5O3S B3518230 2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfonyl]-N-(4-fluorophenyl)acetamide

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfonyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B3518230
M. Wt: 367.4 g/mol
InChI Key: DMWDDIZMZKJRLM-UHFFFAOYSA-N
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Description

The compound “2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfonyl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains a tetrazole ring, a sulfonyl group, a fluorophenyl group, and an acetamide group . Tetrazoles are a class of compounds that have been widely studied due to their potential applications in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, tetrazoles are generally synthesized through [2+3] cycloaddition between a nitrile and an azide . This reaction is often carried out under mild conditions and can yield a variety of tetrazole derivatives .


Molecular Structure Analysis

The tetrazole ring in the molecule is a five-membered ring containing four nitrogen atoms and one carbon atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom . The fluorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

Tetrazoles can undergo a variety of reactions, including reactions with acidic materials and strong oxidizers . They can also react with active metals to produce new compounds .

Safety and Hazards

Tetrazoles can be hazardous as they can decompose to emit toxic nitrogen fumes when heated . They can also react vigorously with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

The future research directions for this compound would depend on its observed biological activity and potential applications. Given the wide range of biological activities observed for tetrazole derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

2-(1-cyclohexyltetrazol-5-yl)sulfonyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O3S/c16-11-6-8-12(9-7-11)17-14(22)10-25(23,24)15-18-19-20-21(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWDDIZMZKJRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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